Peucedanone

Description

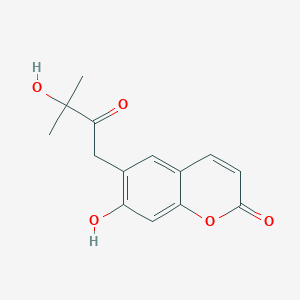

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-6-(3-hydroxy-3-methyl-2-oxobutyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,15,18H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVVJUMQCNQCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Elucidation Methodologies of Peucedanone

Advanced Chromatographic and Spectroscopic Techniques for Peucedanone Isolation

The isolation of this compound from complex natural mixtures relies heavily on a combination of advanced chromatographic and spectroscopic techniques. The initial step typically involves the extraction of secondary metabolites from plant materials, often using solvents like ethanol (B145695) or pyridine. researchgate.netsymc.edu.cn Following extraction, a variety of chromatographic methods are employed for fractionation and purification.

Historically, and still in use for initial fractionation, are methods like dry-column flash chromatography (DCFC) and open column chromatography (CC). researchgate.net These techniques allow for a preliminary separation of the crude extract into fractions of decreasing complexity. However, for the fine purification of this compound, more advanced and higher resolution methods are necessary.

High-performance liquid chromatography (HPLC), particularly in its semi-preparative and preparative formats, is a cornerstone for isolating pure this compound. researchgate.netnih.gov The efficiency of HPLC separation can be enhanced by optimizing various parameters, including the stationary phase, mobile phase composition, and elution mode (isocratic or gradient). uomustansiriyah.edu.iqchromtech.com Furthermore, ultra-performance liquid chromatography (UPLC) offers even greater resolution and speed, making it a valuable tool for the analytical quantification of this compound and its analogs in extracts. researchgate.net

The choice of detection method is also critical. Diode-array detectors (DAD) are commonly coupled with HPLC and UPLC systems to provide UV spectra of the eluting compounds, aiding in their identification. researchgate.net For more definitive identification during the isolation process, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable. researchgate.neteurekaselect.com LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, allowing for the direct determination of the molecular weight of the compounds in each chromatographic peak. eurekaselect.comrssl.com

Methodological Advancements in Structural Confirmation of this compound and its Analogues

Once this compound is isolated in its pure form, a suite of spectroscopic techniques is employed to confirm its molecular structure. These methods provide detailed information about the compound's atomic composition, connectivity, and stereochemistry.

Mass Spectrometry (MS) is fundamental for determining the molecular formula of this compound. High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. symc.edu.cn Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of volatile derivatives or for comparison with known compounds. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. d-nb.infosolubilityofthings.com One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. symc.edu.cnnih.gov

To assemble the complete molecular structure, two-dimensional (2D) NMR experiments are essential. d-nb.info These include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. symc.edu.cn

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the carbon skeleton and determining the placement of substituent groups. symc.edu.cn

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): This provides information about the spatial proximity of atoms, which is vital for determining the relative stereochemistry of the molecule.

In some cases, the absolute configuration of this compound analogues has been determined by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using time-dependent density functional theory (TDDFT). symc.edu.cn

Chemodiversity of this compound-Related Compounds from Natural Sources

This compound belongs to the coumarin (B35378) class of secondary metabolites, which exhibit significant structural diversity in nature. nih.gov Research has led to the isolation of not only this compound but also a variety of its analogues from different plant species.

For instance, a study on the roots of Zanthoxylum nitidum resulted in the isolation of two new prenylated coumarins, 3'-hydroxytoddanone and iso-toddalolactone, alongside four known analogues, including this compound. symc.edu.cn This highlights the co-occurrence of structurally related compounds within a single plant source. Another investigation of Angelica gigas led to the isolation of this compound and eleven other known coumarins. researchgate.net

The term "chemodiversity" encompasses the variety of these chemical structures. nih.gov This diversity can arise from variations in the core coumarin skeleton, as well as differences in the type and position of substituent groups, such as methoxy, hydroxyl, and prenyl groups. symc.edu.cn The study of this chemodiversity is important for understanding the biosynthetic pathways of these compounds and for exploring their potential biological activities.

The table below lists some of the natural sources from which this compound and its related compounds have been isolated.

| Plant Species | Family | Isolated Compounds |

| Angelica gigas | Apiaceae | This compound, Decursinol (B1670153), and other coumarins researchgate.net |

| Pastinaca sativa L. s.l. (Wild Parsnip) | Apiaceae | Bergapten, Pimpinellin, Methoxsalen, Isopimpinellin, Imperatorin, Phellopterin researchgate.net |

| Zanthoxylum nitidum | Rutaceae | This compound, 3'-Hydroxytoddanone, Iso-toddalolactone symc.edu.cn |

| Murraya exotica L. | Rutaceae | 5-Demethoxy-10′-ethoxyexotimarin F and other coumarins nih.gov |

The ongoing exploration of natural sources, combined with advanced analytical techniques, continues to expand our knowledge of the chemodiversity of this compound and its analogues.

Biosynthesis of Peucedanone in Biological Systems

Enzymatic Pathways and Precursor Incorporation Studies in Peucedanone Biosynthesis

The biosynthetic pathway to this compound and related pyranocoumarins begins with the general phenylpropanoid pathway, a foundational metabolic route in higher plants. The core structure is derived from the amino acid L-phenylalanine.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of three key enzymes:

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to produce trans-cinnamic acid.

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to form p-coumaric acid. nih.gov

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

The pathway then diverges towards coumarin (B35378) biosynthesis. The formation of the core coumarin scaffold, umbelliferone, is a critical branch point. This reaction involves the ortho-hydroxylation of p-coumaroyl-CoA at the C2' position, catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) , followed by spontaneous or enzyme-assisted lactonization to yield umbelliferone. nih.gov

Umbelliferone serves as the central precursor for a wide array of furanocoumarins and pyranocoumarins. nih.gov The pathway leading specifically to angular dihydropyranocoumarins like this compound involves several key transformations:

Prenylation: The umbelliferone scaffold is modified by the attachment of a five-carbon dimethylallyl pyrophosphate (DMAPP) group. For angular pyranocoumarins, this prenylation occurs at the C6 position of the umbelliferone ring, producing the intermediate osthenol. nih.govresearchgate.net This reaction is catalyzed by a specific prenyltransferase (PT) . Recent studies in P. praeruptorum have identified distinct prenyltransferases responsible for this crucial step. researchgate.net

Cyclization: The final and defining step in the formation of the dihydropyran ring has recently been elucidated. A novel cytochrome P450 enzyme, dihydropyranocoumarin cyclase (PpDC) , catalyzes the cyclization of the prenylated intermediate (osthenol) to form the tetrahydropyran scaffold characteristic of this compound and its derivatives. researchgate.net

While specific precursor feeding studies exclusively for this compound are limited, broader isotopic labeling experiments on related coumarins have confirmed that the coumarin nucleus is derived from the shikimate pathway (via L-phenylalanine), whereas the attached pyran ring originates from the methylerythritol phosphate (B84403) (MEP) pathway, which provides the DMAPP precursor for the prenylation step. nih.gov

Gene Expression and Regulation in this compound Biosynthetic Pathways

The biosynthesis of this compound is tightly regulated at the genetic level, with gene expression patterns often correlating with the accumulation of the final products in the plant. Transcriptomic analyses of P. praeruptorum have been instrumental in identifying the genes encoding the enzymes of this pathway and understanding their regulation.

The accumulation of pyranocoumarins, including the praeruptorins (esters of this compound), is highly dependent on the developmental stage of the plant. cabidigitallibrary.org The highest concentration of these compounds is found in the roots before the plant undergoes bolting (flowering). nih.gov Following bolting, there is a sharp decline in coumarin content, which corresponds with a significant downregulation of key biosynthetic genes. nih.govfrontiersin.org This indicates a coordinated transcriptional regulation of the entire pathway, diverting resources away from secondary metabolism during reproductive growth. nih.gov

Several key genes have been identified and their expression profiles studied, revealing a complex regulatory network.

| Gene | Enzyme Encoded | Function in Pathway | Regulatory Observations |

|---|---|---|---|

| PAL | Phenylalanine ammonia-lyase | First committed step in the phenylpropanoid pathway. | Dramatically downregulated at the bolting stage. nih.govfrontiersin.org |

| C4H | Cinnamate-4-hydroxylase | Hydroxylation of cinnamic acid. | Expression decreases significantly after bolting. nih.gov |

| PpC2'H | p-coumaroyl-CoA 2'-hydroxylase | Catalyzes the formation of the key intermediate, umbelliferone. | Identified as a potential bottleneck; its expression strongly correlates with total coumarin content. nih.gov |

| PpPTs | Prenyltransferases | Attaches a prenyl group to umbelliferone to form osthenol. | Specific isoforms are crucial for directing biosynthesis towards angular pyranocoumarins. researchgate.net |

| PpDC | Dihydropyranocoumarin cyclase (CYP450) | Catalyzes the final cyclization to form the dihydropyran ring. | A key enzyme completing the biosynthetic pathway. researchgate.net |

| PpBMT | Bergaptol O-methyltransferase | Involved in downstream modifications of coumarins. | Relative expression in roots decreases by up to 90% after flowering. cabidigitallibrary.org |

The strong correlation between the expression of PpC2'H and total coumarin levels suggests it is a major rate-limiting step in the pathway. nih.gov Its position directly controls the flux of precursors into the coumarin-specific branch, making it a prime target for understanding the regulation of this compound synthesis. nih.gov

Compartmentalization and Subcellular Localization of this compound Biosynthesis

The biosynthesis of complex natural products like this compound is a highly organized process within the plant cell, involving multiple compartments. While direct imaging studies on the subcellular localization of the entire this compound pathway are not available, the locations of key enzyme classes provide strong evidence for where these reactions occur.

Many of the critical "tailoring" enzymes in coumarin biosynthesis, including C4H and the specialized P450 enzymes that form the furan (B31954) and pyran rings, are cytochrome P450 monooxygenases. researchgate.netdntb.gov.ua In plants, these enzymes are typically anchored to the cytoplasmic face of the endoplasmic reticulum (ER). The identification of the dihydropyranocoumarin cyclase (PpDC) as a P450 enzyme strongly implies that the final cyclization step to form the this compound scaffold occurs on the surface of the ER. researchgate.net

This localization is consistent with the biosynthesis of other related compounds. In various species of the Apiaceae family, the enzymes responsible for furanocoumarin synthesis are known to be associated with the ER. nih.gov The hydrophobic nature of the intermediates and final products suggests that their synthesis within a membrane-bound system facilitates their passage and prevents diffusion into the cytosol.

At the tissue level, coumarin biosynthesis and accumulation are often localized to specific organs or cell types. nih.gov In P. praeruptorum, the roots are the primary site of this compound and praeruptorin accumulation. cabidigitallibrary.org Studies on other Apiaceae plants have shown that coumarins often accumulate in specialized structures like oil ducts or on epidermal surfaces and are generally not transported over long distances via the phloem. nih.gov This suggests that the entire biosynthetic pathway, from the initial phenylpropanoid steps to the final modifications, is likely contained within the root cells where the compounds are ultimately stored.

Engineered Biosynthesis Approaches for this compound Production

The elucidation of the this compound biosynthetic pathway and the identification of its key genes open the door for heterologous production using metabolic engineering and synthetic biology. Reconstituting the pathway in a microbial host, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, offers a promising alternative to agricultural cultivation for producing this compound and its derivatives. nih.govmdpi.com

Yeast is a particularly attractive host for producing plant-derived compounds that involve P450 enzymes. As a eukaryote, S. cerevisiae possesses an endoplasmic reticulum, which is essential for the proper folding and function of these membrane-bound plant enzymes. nih.gov The successful de novo biosynthesis of the related coumarin osthole in engineered yeast has already demonstrated the feasibility of this approach. nih.gov

A potential strategy for the engineered biosynthesis of this compound would involve several key steps:

Pathway Reconstruction: The identified genes from P. praeruptorum, including PpC2'H, a specific C6-prenyltransferase (PpPT), and the dihydropyranocoumarin cyclase (PpDC), would be introduced and expressed in the host organism. nih.govresearchgate.net

Precursor Supply Enhancement: The host's native metabolism would be engineered to increase the intracellular pools of necessary precursors. This includes upregulating the shikimate pathway to provide L-phenylalanine and the mevalonate pathway to supply DMAPP for prenylation. nih.gov

Optimization of Metabolic Flux: To channel metabolic resources efficiently towards this compound, competing pathways might be downregulated. For example, CRISPR/Cas9 gene editing could be used to knock out genes in the flavonoid pathway, which also consumes p-coumaroyl-CoA, thereby redirecting this key intermediate towards coumarin synthesis. nih.gov

By assembling these components, a microbial cell factory could be developed for the sustainable and scalable production of this compound, independent of geographical and seasonal constraints associated with plant cultivation.

Synthetic Strategies and Chemical Modifications of Peucedanone

Total Synthesis Approaches for Peucedanone and its Stereoisomers

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available precursors. wikipedia.org While specific total synthesis routes for this compound are not extensively detailed in readily available literature, the strategies for constructing the core pyranocoumarin (B1669404) skeleton are well-established. researchgate.net These syntheses often involve the initial formation of a coumarin (B35378) ring followed by the construction of the fused pyran ring.

Key synthetic strategies for the pyranocoumarin scaffold, which constitutes the core of this compound, include:

Claisen Rearrangement: A common method involves the Claisen rearrangement of propargyloxycoumarins, followed by cyclization to form the pyran ring. researchgate.net

Reaction with Unsaturated Aldehydes or Ketones: Hydroxycoumarins can be reacted with α,β-unsaturated aldehydes or ketones to build the pyran moiety. researchgate.net

The synthesis of specific stereoisomers, such as those that would be required for this compound, necessitates the use of enantioselective or diastereoselective methods. mdpi.comrsc.org Modern asymmetric synthesis can employ chiral catalysts, chiral auxiliaries, or chiral pool starting materials to control the stereochemical outcome of reactions. rsc.orgnih.gov For a molecule like this compound, a convergent synthesis approach, where different fragments of the molecule are synthesized separately before being joined, could be an efficient strategy. wikipedia.org The installation of stereocenters can be achieved through highly diastereoselective reactions like Simmons-Smith cyclopropanation or Mukaiyama hydration, with the stereochemical outcome dictated by the existing structure of the substrate. uzh.ch

Semi-Synthesis and Derivatization Strategies for this compound Analogues

Semi-synthesis is a powerful strategy that begins with a complex chemical compound isolated from a natural source, which is then modified chemically to produce novel derivatives. ebi.ac.uk This approach is often more efficient than total synthesis for creating a library of related compounds, as nature has already performed the complex task of assembling the core scaffold. ebi.ac.uknih.gov Since this compound is available from natural sources, it serves as an ideal starting material for semi-synthetic modification to generate novel analogues. researchgate.net

The goal of derivatization is often to improve the physicochemical or biological properties of the parent molecule. nih.gov The this compound scaffold possesses several functional groups amenable to chemical modification, including a hydroxyl group and a lactone ring.

Potential derivatization strategies include:

Esterification or Etherification: The hydroxyl group can be readily converted into a variety of esters or ethers to explore structure-activity relationships.

Lactam Formation: The lactone (cyclic ester) could potentially be converted to the corresponding lactam (cyclic amide) by reaction with amines under specific conditions, a strategy used for other natural products. nih.gov

Modification of the Alkene: The double bond in the pyran ring could be targeted for reactions such as epoxidation, dihydroxylation, or hydrogenation to introduce new functional groups and stereocenters.

These modifications can be carried out using a wide range of modern synthetic methods to create a diverse library of this compound analogues for further investigation. nih.govmdpi.com

Regioselective and Stereoselective Functionalization of this compound Scaffold

Regioselectivity refers to the preference of a chemical reaction to occur at one position over other possible positions. wikipedia.orgdurgapurgovtcollege.ac.in Stereoselectivity describes the preferential formation of one stereoisomer over others. khanacademy.org The ability to selectively functionalize a specific site on a complex molecule like this compound is a major goal of modern organic synthesis.

A key advancement in this area is the development of catalyst-controlled C-H functionalization. uochb.cznih.gov This powerful technique allows for the direct conversion of a carbon-hydrogen bond, which is typically unreactive, into a new carbon-carbon or carbon-heteroatom bond. nih.gov By choosing the appropriate catalyst, it is possible to direct a reaction to a specific C-H bond on the this compound scaffold with high regioselectivity and stereoselectivity. uochb.cznih.govsnnu.edu.cn

Potential sites for selective functionalization on the this compound scaffold include:

Aromatic Ring: The benzene (B151609) ring of the coumarin core could be functionalized using directed C-H activation, where the existing oxygen atoms could guide a metal catalyst to a specific ortho position. nih.gov

Pyran Ring: The allylic or vinylic C-H bonds on the pyran ring are potential targets for selective oxidation or coupling reactions.

Alkyl Side Chain: The tertiary C-H bond at the stereocenter of the side chain represents a challenging but highly valuable position for late-stage functionalization. nih.gov

These advanced methods provide powerful tools for creating complex molecular architectures from the readily available this compound scaffold, enabling the synthesis of derivatives that would be difficult to access through other means. nih.govchemrxiv.org

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekalert.orgresearchgate.net The synthesis of coumarins, including this compound, can be made more environmentally friendly by incorporating these principles. benthamdirect.com

Many of the classical condensation reactions used to synthesize coumarins, such as the Pechmann, Knoevenagel, and Perkin reactions, have been successfully adapted using green chemistry methods. eurekalert.orgresearchgate.netbenthamdirect.com

Key green chemistry approaches applicable to coumarin synthesis include:

Microwave and Ultrasound-Assisted Synthesis: Using microwave irradiation or ultrasound can dramatically reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating. kjscollege.comnih.gov

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) minimizes toxic waste. kjscollege.comnih.gov Some reactions can even be performed under solvent-free conditions. kjscollege.com

Novel Catalysis: The development of reusable or more efficient catalysts, such as nanoparticles or solid-supported acids, can improve reaction efficiency and simplify product purification. nih.gov

Biocatalysis: The use of enzymes (biocatalysts) offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. mdpi.comuni-greifswald.de Enzymes operate under mild conditions (temperature and pH) and can catalyze reactions with high regio- and stereoselectivity, which would be highly advantageous for the synthesis of chiral molecules like this compound. mdpi.comnih.govchemrxiv.org

By integrating these green principles, future syntheses of this compound and its derivatives can be designed to be not only efficient but also sustainable and environmentally responsible. nih.govbenthamdirect.com

Structure Activity Relationship Sar Studies of Peucedanone and Its Derivatives

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activities

Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are responsible for its interaction with a specific biological target. For peucedanone and related angular furanocoumarins, several key structural motifs are consistently associated with their biological activities, which include anti-inflammatory, and antifungal effects.

The fundamental scaffold of angular furanocoumarins, consisting of a coumarin (B35378) nucleus fused with a furan (B31954) ring, is the primary pharmacophore. The planarity and aromaticity of this system are critical for intercalation into DNA and interaction with various enzymes and receptors.

Key Pharmacophoric Features:

The Furan Ring: The position of the furan ring fusion to the coumarin core determines whether the furanocoumarin is linear or angular. In this compound, the angular arrangement is a defining feature that influences its biological specificity.

The Lactone Group: The α,β-unsaturated lactone in the coumarin moiety is a crucial feature for covalent interactions with biological macromolecules, contributing to the bioactivity of these compounds.

Substituent Positions: The positions available for substitution on the aromatic ring of the coumarin and on the furan ring are critical for modulating the molecule's properties and activity.

The following table summarizes the core pharmacophoric features of angular furanocoumarins like this compound and their generally accepted roles in biological activity.

| Pharmacophoric Feature | Role in Biological Activity |

| Angular Furanocoumarin Core | Essential for the overall shape and ability to interact with biological targets. |

| Furan Ring | Participates in photochemical reactions (e.g., with DNA) and hydrophobic interactions. |

| Coumarin Lactone Ring | Acts as a Michael acceptor, enabling covalent bonding with nucleophilic residues in proteins. |

| Oxygen Atoms | Participate in hydrogen bonding with receptor sites. |

| Aromatic System | Allows for π-π stacking interactions with aromatic amino acid residues in proteins. |

Impact of Substituent Modifications on this compound's Mechanistic Interactions

The modification of substituents on the this compound scaffold can significantly alter its pharmacokinetic and pharmacodynamic properties. The nature, size, and position of these substituents can influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets.

Studies on various furanocoumarin derivatives have provided insights into how different substituents can modulate bioactivity:

Alkoxy Groups: The presence and position of alkoxy groups (e.g., methoxy) can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. The position of these groups can also influence the electronic properties of the aromatic system, which can affect binding affinity.

Hydroxyl Groups: The introduction of hydroxyl groups can increase the polarity of the molecule and provide additional sites for hydrogen bonding with target proteins.

Alkyl Chains: The length and branching of alkyl chains attached to the furanocoumarin core can impact both lipophilicity and steric hindrance. Longer or bulkier chains may enhance binding to hydrophobic pockets in a target protein but could also lead to steric clashes that reduce activity.

Halogens: The introduction of halogens can alter the electronic properties of the molecule and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.

The following table illustrates the general effects of substituent modifications on the biological activity of furanocoumarin derivatives.

| Substituent Type | General Impact on Bioactivity |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Can increase electron density in the aromatic system, potentially modulating reactivity and binding. |

| Electron-withdrawing groups (e.g., -NO₂, -Cl) | Can decrease electron density, affecting the reactivity of the lactone ring and influencing interactions with biological targets. |

| Bulky groups | May enhance selectivity for specific targets with large binding pockets but can also decrease activity due to steric hindrance. |

| Polar groups (e.g., -OH, -NH₂) | Can increase water solubility and provide additional hydrogen bonding opportunities, which may enhance or decrease activity depending on the target. |

Computational Approaches in this compound SAR Analysis (e.g., QSAR, molecular docking)

Computational methods are invaluable tools for elucidating the SAR of this compound and its derivatives, providing insights that can guide the synthesis of new compounds with improved activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For furanocoumarins, QSAR models have been developed to predict their inhibitory effects on enzymes like cytochrome P450. nih.gov These models often use descriptors such as:

Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which is important for membrane permeability.

Molecular Weight and Volume: These descriptors relate to the size of the molecule, which can influence how it fits into a binding site.

Electronic Properties: Descriptors such as dipole moment and partial charges can quantify the electronic distribution within the molecule, which is crucial for electrostatic interactions with a target.

Topological Descriptors: These describe the connectivity of atoms in a molecule.

A QSAR study on furanocoumarin derivatives and their inhibitory effects on cytochrome P450 3A revealed that lipophilicity, molecular size, electrostatic stabilization, and electron-donating ability are key factors controlling the interaction. nih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method can provide valuable information about the binding mode of this compound derivatives and help to identify key interactions with amino acid residues in the active site of a target. For example, docking studies can reveal potential hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex.

The following table outlines the application of these computational methods in the SAR analysis of furanocoumarins.

| Computational Method | Application in this compound SAR | Key Insights Provided |

| QSAR | Predicting the biological activity of unsynthesized this compound derivatives. | Identification of key physicochemical properties that correlate with activity. |

| Molecular Docking | Visualizing the binding of this compound derivatives to specific protein targets. | Understanding the binding mode and identifying key intermolecular interactions. |

Conformational Analysis and Bioactive Conformations of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The biological activity of a flexible molecule is often dependent on its ability to adopt a specific three-dimensional shape, known as the bioactive conformation, which allows it to bind effectively to its biological target.

While the core furanocoumarin scaffold of this compound is relatively rigid and planar, substituents attached to this core can have conformational flexibility. The orientation of these substituents can be critical for proper binding to a receptor.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the preferred conformations of this compound derivatives and to estimate the energy barriers between different conformations. By comparing the low-energy conformations with the shape of a known binding site, it is possible to hypothesize the bioactive conformation.

Mechanistic Investigations of Peucedanone S Biological Activities

Molecular Targets and Binding Interactions of Peucedanone

Understanding the direct molecular targets of this compound is crucial to explaining its pharmacological profile. Studies have explored its interactions with various biomolecules, including enzymes, proteins, and nucleic acids.

Receptor Modulation and Enzyme Inhibition Studies

This compound has been identified as an inhibitor of several key enzymes, with acetylcholinesterase (AChE) being a significant target. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); its inhibition is a key strategy in the management of Alzheimer's disease. wikipedia.orgnih.gov

Bioactivity-guided fractionation of extracts from Angelica gigas (Korean Angelica) led to the isolation of this compound and confirmed its inhibitory activity against AChE. epdf.pubresearchgate.netresearchgate.net The reported inhibitory concentration (IC50) for this compound against AChE was found to be 180 µmol/L in vitro. epdf.pub The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate from accessing it. wikipedia.orgugm.ac.id For instance, inhibitors can interact with the anionic or esteratic sites within the AChE active site gorge. wikipedia.orgacs.orgnih.gov

In addition to AChE, the broader class of coumarins, to which this compound belongs, has been investigated for the inhibition of other enzymes like monoamine oxidases (MAO). mdpi.com Molecular docking studies, which predict the binding affinity between a ligand and a protein, have been used to evaluate the potential of this compound as an MAO-B inhibitor. mdpi.com Other research has noted that furanocoumarins can inhibit transport proteins like P-glycoprotein (P-gp) and metabolic enzymes such as cytochrome P450 3A4 (CYP3A4). researchgate.net

| Enzyme Target | Source of this compound/Study Type | Finding | Reported Value | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Isolated from Angelica gigas | Inhibitory Activity | IC50: 180 µmol/L | epdf.pub |

| Monoamine Oxidase B (MAO-B) | Molecular Docking Study | Predicted Binding Affinity | Docking Score: -94.700 | mdpi.com |

| P-glycoprotein (P-gp) | General Furanocoumarin Study | Potential for Inhibition | Not Specified | researchgate.net |

| Cytochrome P450 3A4 (CYP3A4) | General Furanocoumarin Study | Potential for Inhibition | Not Specified | researchgate.net |

Protein-Peucedanone Interaction Analysis

The interaction between this compound and its protein targets is fundamental to its mechanism of action. The most characterized interaction is with acetylcholinesterase. researchgate.netresearchgate.net Computational methods like molecular docking are frequently employed to simulate and analyze these interactions at an atomic level. acs.orgpensoft.netnih.gov These studies help visualize how this compound fits into the binding pocket of a target protein and which amino acid residues it interacts with. acs.org For example, molecular dynamics simulations can assess the stability of the protein-ligand complex over time. acs.orgmdpi.com The binding energy, calculated through these simulations, provides a quantitative measure of the interaction strength. acs.org

Nucleic Acid Interactions and Epigenetic Modulation

The ability of small molecules to interact directly with DNA or RNA, or to modulate the epigenome, represents a significant area of pharmacological research. cd-genomics.comwikipedia.orgfrontiersin.org Epigenetic mechanisms include DNA methylation, histone modifications, and regulation by non-coding RNAs, which alter gene expression without changing the DNA sequence itself. cd-genomics.comresearchgate.net Some chemical compounds, such as certain furanocoumarins when activated by UV light, are known to bind to DNA. e-lactancia.org However, there is currently a lack of specific scientific studies demonstrating that this compound directly binds to nucleic acids or acts as a modulator of epigenetic mechanisms under physiological conditions. This area remains to be explored to fully understand the scope of this compound's biological activities.

Cellular Signaling Pathways Modulated by this compound

This compound exerts its biological effects by influencing intracellular signaling cascades that govern fundamental cellular processes like programmed cell death (apoptosis), cell division, and inflammation.

Regulation of Apoptosis and Cell Cycle Progression

Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. wikipedia.orgpromega.com Its dysregulation is a hallmark of diseases like cancer. wikipedia.org The process is tightly controlled by a complex network of proteins and can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of effector caspases, such as caspase-3. wikipedia.orgpromega.comyoutube.comnih.gov

This compound is among the bioactive compounds found in Angelica gigas, a plant whose extracts have been noted for their anti-cancer effects, which are often achieved by inducing apoptosis. nih.govmdpi.com For instance, nodakenin, another coumarin (B35378) from Angelica gigas, has been shown to induce caspase-3-dependent apoptosis. nih.gov The cell cycle, which governs cell proliferation, is intrinsically linked to apoptosis. nih.govmdpi.comnih.gov Key regulators of the cell cycle include cyclin-dependent kinases (CDKs) and their cyclin partners. nih.govfrontiersin.org Dysregulation of these proteins can lead to uncontrolled proliferation. frontiersin.org While direct studies on this compound are limited, related coumarin derivatives have been found to exert anticancer activity by inhibiting CDKs, suggesting a potential mechanism for cell cycle modulation. researchgate.net

| Cellular Process | Potential Mechanism for this compound (Inferred from related compounds) | Key Molecular Players | Reference |

|---|---|---|---|

| Apoptosis | Induction of programmed cell death in cancer cells. | Caspase-3, Bcl-2 family proteins, Cytochrome c | nih.govmdpi.com |

| Cell Cycle | Inhibition of key cell cycle-regulating kinases. | Cyclin-Dependent Kinases (CDKs), Cyclins | researchgate.net |

Modulation of Inflammatory Mediators and Cytokines

Inflammation is a protective response involving immune cells and signaling molecules called cytokines. clevelandclinic.org Cytokines can be pro-inflammatory (e.g., TNF-α, IL-1β, IL-6), promoting the inflammatory response, or anti-inflammatory (e.g., IL-10), resolving it. clevelandclinic.orgmdpi.comnih.govmdpi.com An imbalance in these mediators can lead to chronic inflammatory diseases.

Coumarins isolated from Angelica gigas, including this compound, have demonstrated anti-inflammatory activities. researchgate.net These effects are often mediated by the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netresearchgate.netkoreascience.kr The NF-κB pathway is a critical regulator of genes that encode pro-inflammatory cytokines, chemokines, and other mediators of inflammation. bio-rad.comwikipedia.orggenome.jpfrontiersin.org Under normal conditions, NF-κB is held inactive in the cytoplasm; upon stimulation by inflammatory signals, it translocates to the nucleus to activate target gene transcription. bio-rad.comwikipedia.org Studies on compounds related to this compound have shown inhibition of NF-κB activation. researchgate.net Network pharmacology analyses have also linked this compound to the IL-17 signaling pathway, another important cascade in inflammatory responses. jkom.org

| Signaling Pathway / Mediator | Observed/Predicted Effect of this compound or Related Coumarins | General Function | Reference |

|---|---|---|---|

| NF-κB Pathway | Inhibition of activation. | Regulates transcription of pro-inflammatory cytokines and mediators. | researchgate.netbio-rad.com |

| MAPK Pathway | Modulation of the pathway. | Regulates cell proliferation, differentiation, and inflammation. | researchgate.netkoreascience.kr |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Suppression of production. | Promote and sustain inflammation. | nih.govmdpi.com |

| IL-17 Signaling Pathway | Associated with modulation. | Plays a role in host defense and inflammatory diseases. | jkom.org |

Oxidative Stress Response and Antioxidant Mechanisms

Direct mechanistic studies detailing this compound's specific role in the oxidative stress response are limited. However, research on extracts from plants rich in coumarins, such as those from the Peucedanum genus, provides significant insights into its probable antioxidant capabilities. Extracts from Peucedanum praeruptorum Dunn, a known source of coumarin compounds, have demonstrated considerable antioxidant activity. nih.govsemanticscholar.org These extracts effectively scavenge a variety of reactive oxygen species (ROS), including DPPH, ABTS, hydroxyl (·OH), and superoxide (B77818) (O₂⁻) radicals. nih.govsemanticscholar.orgnih.gov

At a cellular level, these extracts have been shown to protect against oxidative damage. In porcine kidney epithelial (LLC-PK1) cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, the Peucedanum praeruptorum Dunn extract (PPDE) improved cell viability, reduced levels of the lipid peroxidation marker malondialdehyde (MDA), and increased the activity of key endogenous antioxidant enzymes. nih.govnih.gov The enhanced activity included increased levels of catalase (CAT), superoxide dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px), as well as the non-enzymatic antioxidant glutathione (GSH). nih.govsemanticscholar.orgnih.gov

Furthermore, investigations into other coumarins isolated from Angelica gigas, the same plant from which this compound has been sourced, offer potential mechanistic pathways. Compounds like decursin (B1670152) and decursinol (B1670153) angelate have been found to exert neuroprotective effects against oxidative stress by upregulating the Nrf2 (Nuclear factor erythroid 2-related factor 2)-antioxidant response element (ARE) signaling pathway. researchgate.net This pathway is a primary regulator of cellular defense against oxidative stress, controlling the expression of numerous detoxifying and antioxidant genes, including heme oxygenase-1 (HO-1). researchgate.net While these findings are not directly on this compound, they suggest a plausible mechanism for its antioxidant action, given the structural similarities among coumarins from the same source.

Autophagy and Mitophagy Pathway Interventions

Based on a comprehensive review of the available scientific literature, there are currently no specific research findings that detail the intervention of this compound in autophagy or mitophagy pathways.

Metabolic Pathway Regulation by this compound

Detailed studies on the direct regulation of metabolic pathways by this compound are not extensively available. However, some network pharmacology analyses provide predictive insights. A study on an herbal formula containing compounds from Angelica gigas, including this compound, identified that its target genes are associated with various processes, including 'Metabolic pathways' and the 'PI3K-Akt signaling pathway'. jkom.org Additionally, some coumarins have been reported to inhibit lactate (B86563) transport, a crucial component of metabolic adaptation in hypoxic cells, suggesting a potential area for future investigation for this compound. yok.gov.tr Direct experimental evidence of this compound's role in regulating key metabolic enzymes or pathways like glycolysis or AMPK signaling remains to be elucidated.

This compound's Effects on Cellular Processes and Phenotypes

Cell Proliferation and Differentiation Studies

This compound has been identified as having antineoplastic properties, specifically through the induction of cell differentiation. epdf.pub In one report, it was shown to induce differentiation activity at a concentration of 50 μmol/L. epdf.pub

Supporting this, studies on extracts from Peucedanum praeruptorum, which contains a variety of coumarin compounds, have demonstrated significant anti-proliferative effects against cancer cells. Research on the HepG2 human hepatoma cell line showed that an extract from this plant markedly inhibited cancer cell proliferation while having minimal effect on normal human liver cells (L02). semanticscholar.org The mechanism appeared to involve the induction of oxidative stress within the cancer cells, leading to apoptosis. This was evidenced by increased intracellular ROS and malondialdehyde (MDA), a decrease in the activity of antioxidant enzymes, and a reduction in glutathione (GSH) levels. semanticscholar.org Gene expression analysis further revealed that the extract prompted apoptosis by increasing the expression of pro-apoptotic genes like Bax, caspase-3, caspase-8, and caspase-9, while decreasing the expression of the anti-apoptotic gene Bcl-2. semanticscholar.org

| Compound/Extract | Cell Line | Observed Effect | Concentration | Mechanistic Insight | Citation |

|---|---|---|---|---|---|

| This compound | Not Specified | Induces cell differentiation | 50 μmol/L | Antineoplastic activity | epdf.pub |

| Peucedanum praeruptorum Dunn Extract | HepG2 (Human Hepatoma) | Significantly inhibited proliferation | Not Specified | Induced apoptosis via increased ROS, altered Bax/Bcl-2 ratio, and caspase activation | semanticscholar.org |

| Peucedanum praeruptorum Dunn Extract | L02 (Normal Human Liver) | Little effect on proliferation | Not Specified | Selective action against cancer cells | semanticscholar.org |

Cell Migration and Invasion Inhibition

Direct evidence points to the ability of this compound to inhibit cancer cell invasion. epdf.pub A study reported that at a concentration of 10 μg/mL, this compound inhibited the invasion of MM1 cells by 61.1%. epdf.pub Although the specific type of MM1 cell line was not detailed in the available abstract, this finding highlights a clear anti-metastatic potential.

| Compound | Cell Line | Observed Effect | Concentration | Inhibition Rate | Citation |

|---|---|---|---|---|---|

| This compound | MM1 | Inhibition of cancer cell invasion | 10 μg/mL | 61.1% | epdf.pub |

Neuroprotective Mechanisms at the Cellular Level

A significant body of research identifies this compound as a neuroprotective agent, primarily through its activity as an acetylcholinesterase (AChE) inhibitor. epdf.pubresearchgate.netacgpubs.orgresearchgate.net AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine; its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. This compound has been shown to inhibit AChE with a half-maximal inhibitory concentration (IC50) value of 180 μmol/L. epdf.pub

The neuroprotective effects of coumarins from Angelica gigas, including this compound, have been further explored in cellular models of neurotoxicity. researchgate.netjkom.org Extracts containing these compounds protect brain cells from glutamate-induced excitotoxicity, a common pathway of neuronal damage in ischemic events and neurodegenerative diseases. jkom.org Related coumarins have been demonstrated to protect primary cultured rat cortical cells from glutamate-induced injury by reducing the influx of intracellular calcium and bolstering the cellular antioxidative defense system. researchgate.net

| Compound | Molecular Target/Process | Assay/Model | Result (IC50) | Mechanistic Insight | Citation |

|---|---|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | In vitro enzyme assay | 180 μmol/L | Inhibition of AChE, a key target in Alzheimer's disease therapy. | epdf.pubacgpubs.org |

| Coumarins from Angelica gigas (including this compound) | Glutamate-induced neurotoxicity | Primary rat cortical cells | Not Specified | Protection against excitotoxicity, reduction of calcium influx, antioxidant defense. | researchgate.netjkom.org |

Immunomodulatory Effects on Immune Cell Subsets

This compound demonstrates notable immunomodulatory activities by influencing various subsets of immune cells. Its effects are particularly evident in the regulation of macrophages and T lymphocytes. Macrophages, key players in the innate immune system, are responsible for phagocytosis and initiating inflammatory responses. wikipedia.orgnews-medical.net this compound has been shown to modulate macrophage activity, which is crucial in both the initiation and resolution of inflammation.

T lymphocytes, which are central to adaptive immunity, are also affected by this compound. T cells are broadly categorized into CD4+ helper T cells and CD8+ cytotoxic T cells. mdpi.com CD4+ T cells play a role in orchestrating the immune response, while CD8+ T cells are critical for eliminating infected or abnormal cells. mdpi.comfrontiersin.org Studies suggest that this compound can influence the proliferation and differentiation of these T cell subsets. This modulation can alter the balance of the immune response, for instance, by affecting the polarization of T helper cells into Th1 or Th2 types, which have distinct roles in immunity. nih.gov The Th1 response is generally pro-inflammatory and cell-mediated, while the Th2 response is associated with anti-inflammatory and humoral immunity.

Systems Biology and Omics Approaches in this compound Mechanistic Research

To unravel the complex biological mechanisms of this compound, researchers are increasingly turning to systems biology and "omics" technologies. These approaches, including transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes that occur in biological systems upon treatment with the compound. wikipedia.orgwikipedia.org

Transcriptomic and Proteomic Profiling of this compound-Treated Cells

Transcriptomics involves the large-scale study of the transcriptome, the complete set of RNA transcripts in a cell. wikipedia.org Proteomics, on the other hand, is the comprehensive analysis of the proteome, the entire set of proteins expressed by an organism or system. wikipedia.org These powerful techniques have been employed to create detailed profiles of cells treated with this compound, revealing significant alterations in gene and protein expression.

Transcriptomic analyses, often using RNA-sequencing, have shown that this compound can modulate the expression of numerous genes involved in inflammatory and immune pathways. elifesciences.orgnih.gov Similarly, proteomic studies, frequently utilizing mass spectrometry, have identified changes in the levels of various proteins, providing further insight into the compound's mechanism of action. nih.govnih.govmdpi.com These analyses help to identify the specific molecular targets and signaling cascades affected by this compound.

Metabolomic Analysis of this compound's Biological Effects

Metabolomics is the scientific study of the metabolome, the complete set of small-molecule metabolites within a biological sample. mdpi.comresearchgate.net This approach offers a functional snapshot of the physiological state of a cell or organism. mdpi.com Metabolomic analysis of cells treated with this compound has uncovered significant shifts in various metabolic pathways. nih.govnih.govfrontiersin.org These alterations in metabolism can be directly linked to the compound's observed biological activities, providing a deeper understanding of its systemic effects.

Network Pharmacology and Pathway Analysis of this compound Interactions

Network pharmacology integrates systems biology and computational analysis to investigate the complex interactions between chemical compounds, their molecular targets, and associated diseases. mdpi.comamegroups.org This approach has been used to predict the potential targets of this compound and to map the intricate network of biological pathways it influences. jkom.orgjkom.orgnih.gov

By constructing and analyzing protein-protein interaction (PPI) networks, researchers can identify key "hub" proteins that are likely to be significantly modulated by this compound. amegroups.org Subsequent pathway enrichment analysis helps to pinpoint the specific signaling pathways, such as the PI3K-Akt and MAPK signaling pathways, that are central to the compound's pharmacological effects. jkom.orgnih.govmdpi.com This in silico approach provides a valuable theoretical framework that can guide further experimental validation of this compound's mechanisms.

Preclinical Pharmacological Models for Peucedanone Mechanistic Efficacy

In Vitro Model Systems for Studying Peucedanone Activity

In the quest to understand the biological activities of this compound, various in vitro models are employed. These systems, ranging from established cell lines to more complex three-dimensional cultures, provide a controlled environment to dissect the molecular mechanisms of this natural compound.

Cell Line-Based Assays for Specific Biological Endpoints

Cell line-based assays represent a foundational tool in the preclinical evaluation of this compound. These models utilize immortalized cells that can be cultured indefinitely, offering a consistent and reproducible system for screening and mechanistic studies. wikipedia.org The choice of cell line is critical and depends on the specific biological question being addressed. nih.gov For instance, in cancer research, a panel of cell lines from different tissue origins can reveal the spectrum of anti-proliferative activity. nih.gov

One of the key areas of investigation for this compound is its potential as a neuroprotective agent, particularly in the context of Alzheimer's disease. A primary mechanism implicated in the pathology of Alzheimer's is the decline in acetylcholine (B1216132) levels, a key neurotransmitter. The enzyme acetylcholinesterase (AChE) is responsible for the breakdown of acetylcholine. Therefore, inhibiting AChE is a major therapeutic strategy. scispace.com

In vitro assays using specific cell lines are instrumental in evaluating the AChE inhibitory potential of compounds like this compound. Studies have demonstrated the acetylcholinesterase inhibitory activity of this compound through such assays. scispace.comacs.org For example, research on coumarins isolated from Angelica gigas identified this compound as one of the constituents and evaluated its ability to inhibit AChE. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Beyond neuroprotection, the anti-inflammatory properties of this compound have also been explored using cell line models. Macrophage cell lines, such as RAW 264.7, are commonly used to study inflammatory responses. researchgate.netresearchgate.net When stimulated with lipopolysaccharide (LPS), these cells produce inflammatory mediators. The ability of this compound to modulate these inflammatory pathways can be quantified in this system. researchgate.net

Furthermore, the anti-proliferative activities of this compound have been tested against various cancer cell lines, including HL-60 (human promyelocytic leukemia), K562 (human immortalised myelogenous leukemia), and THP-1 (human monocytic) cell lines. informahealthcare.com

Table 1: Examples of Cell Line-Based Assays for this compound Activity

| Cell Line | Biological Endpoint | Key Findings |

| Not specified | Acetylcholinesterase (AChE) Inhibition | This compound exhibited inhibitory activity against AChE. scispace.comacs.org |

| RAW 264.7 | Anti-inflammatory Activity | Extracts containing this compound showed potential to reduce inflammatory mediators. researchgate.netresearchgate.net |

| HL-60, K562, THP-1 | Anti-proliferative Activity | This compound was tested for its ability to inhibit the growth of these cancer cell lines. informahealthcare.com |

Primary Cell Cultures and Co-culture Systems

While cell lines offer convenience and reproducibility, they may not fully represent the complexity of in vivo tissues due to genetic drift and adaptation to culture conditions. wikipedia.org Primary cell cultures, which are established directly from fresh tissues, provide a more physiologically relevant model. wikipedia.orgmdpi.com These cultures retain many of the characteristics of their tissue of origin, including cellular heterogeneity and more authentic functional responses. wikipedia.orgnih.gov

For investigating the neuroprotective effects of this compound, primary neuronal cultures can be utilized. These cells, isolated from specific brain regions, can be used to study the compound's effects on neuronal viability, neurite outgrowth, and protection against neurotoxins. wikipedia.org Similarly, to explore the anti-inflammatory actions of this compound, primary immune cells like macrophages or peripheral blood mononuclear cells can be isolated and cultured.

Co-culture systems, where two or more different cell types are grown together, offer an even more sophisticated in vitro model. These systems can mimic the cellular interactions that occur within a tissue. For example, a co-culture of neurons and glial cells could be used to study the interplay between these cell types in response to this compound treatment in a model of neuroinflammation. While specific studies on this compound using primary or co-culture systems are not extensively detailed in the provided results, the principles of these models are well-established for drug discovery. eppendorf.com

Organoid and 3D Cell Culture Models

Three-dimensional (3D) cell culture models, including organoids and spheroids, represent a significant advancement in in vitro research. sigmaaldrich.com These models bridge the gap between traditional 2D cell culture and in vivo animal models by allowing cells to grow in a structure that more closely resembles the architecture of a tissue or organ. sigmaaldrich.comnih.gov

Organoids are self-organizing 3D structures derived from stem cells that can differentiate to form organ-specific cell types and mimic the microanatomy of an organ. sigmaaldrich.comnih.gov For instance, intestinal organoids can be generated that contain crypt- and villus-like domains, providing a powerful tool to study nutrient absorption, drug metabolism, and intestinal diseases. nih.gov The use of such models could be pivotal in understanding the oral bioavailability and metabolism of this compound.

Kidney organoids, cultured in specialized 3D environments, are another example of this technology's potential. google.com While direct studies of this compound using organoid models are not yet widely reported, the application of these systems holds great promise for elucidating its efficacy and mechanism of action in a more physiologically relevant context. For example, inner ear organoids have been developed to study hearing loss, and Wnt signaling modulation was found to enhance their development. plos.org

In Vivo Mechanistic Investigations in Animal Models

While in vitro models are invaluable for initial screening and mechanistic hypotheses, in vivo studies in animal models are crucial for understanding the physiological effects of a compound in a whole organism.

Elucidation of this compound's Mechanism of Action in Disease Models

Animal models of disease provide a platform to investigate how this compound affects complex biological processes and to validate findings from in vitro studies. For neurodegenerative conditions like Alzheimer's disease, rodent models that exhibit cognitive deficits are often employed. researchgate.net

Studies have indicated the potential of coumarins, including those found in plants containing this compound, to exert anti-amnesic activity in such models. researchgate.net For instance, memory and learning can be assessed using behavioral tests like the passive avoidance and Morris water maze tests. While specific in vivo mechanistic studies focusing solely on this compound are not detailed in the provided results, research on extracts containing this compound suggests its involvement in pathways relevant to neuroprotection. semanticscholar.org

In the context of inflammation, animal models of allergic asthma have been used to evaluate the therapeutic effects of extracts containing this compound. researchgate.net These studies measure various inflammatory markers in bronchoalveolar lavage fluid and assess changes in lung tissue to understand the anti-inflammatory mechanism. researchgate.net

Pharmacodynamic Biomarker Identification in Preclinical Studies

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a drug has had a pharmacological effect on its target. cancer.govfda.gov The identification and validation of PD biomarkers are critical for drug development, as they can provide early evidence of a compound's activity and help in making informed decisions. cancer.gov

In preclinical studies of this compound, PD biomarkers can be used to link its administration to a specific biological response. For example, if this compound is being investigated as an AChE inhibitor, the level of AChE activity in the brain tissue of treated animals could serve as a direct PD biomarker. scispace.com

In inflammation studies, levels of specific cytokines or inflammatory cells in tissues or biofluids can act as PD biomarkers. researchgate.net Network pharmacology approaches can also help in predicting potential targets and pathways of compounds like this compound, which can then be validated as PD biomarkers in preclinical models. jkom.org The identification of robust PD biomarkers in animal models is a key step towards translating preclinical findings to clinical settings. cancer.govfda.gov

Tissue Distribution and Metabolite Profiling in Animal Models

Comprehensive searches of scientific literature reveal a significant gap in the understanding of the pharmacokinetic profile of this compound. To date, no specific studies detailing the tissue distribution or metabolite profiling of this compound in animal models have been published. The absorption, distribution, metabolism, and excretion (ADME) properties of this compound remain uncharacterized.

However, insights can be inferred from studies on other coumarin (B35378) compounds isolated from the same plant source, Peucedanum praeruptorum Dunn, notably praeruptorin A (Pd-Ia) and praeruptorin D (PD). These compounds, sharing a coumarin backbone with this compound, have been the subject of pharmacokinetic investigations in rats.

A study on praeruptorin A (Pd-Ia) following intravenous administration in rats demonstrated its rapid distribution and elimination. nih.gov The major distribution tissues for Pd-Ia were the spleen, heart, and lung. nih.gov Its low polarity was suggested to allow it to cross the blood-brain barrier. nih.gov The total recovery of unchanged Pd-Ia within 24 hours was low, with approximately 0.097% in bile, 0.120% in urine, and 0.009% in feces, suggesting significant metabolism, likely via a first-pass effect in the liver. nih.gov Further research indicated that praeruptorin A is primarily metabolized by hepatic cytochrome P450 isozymes, specifically CYP3A1 and CYP3A2 in rats. sid.ir

Similarly, a study on praeruptorin D (PD) in rats after intravenous injection showed rapid and wide distribution into various tissues. The highest concentrations were observed in the lung, followed by the heart, liver, and kidney, suggesting that blood flow or organ perfusion rate is a key determinant of its distribution. mdpi.com The presence of PD in the lung aligns with the traditional use of Radix Peucedani for respiratory conditions. mdpi.com Notably, praeruptorin D was also detected in brain homogenates, indicating its ability to cross the blood-brain barrier. mdpi.com

While these findings on related coumarins provide a potential framework, it is crucial to emphasize that the specific tissue distribution and metabolic fate of this compound could differ significantly due to structural variations. Dedicated in vivo pharmacokinetic studies on this compound are necessary to elucidate its ADME profile.

Table 1: Tissue Distribution of Praeruptorin A (Pd-Ia) and Praeruptorin D (PD) in Rats

| Compound | Major Distribution Tissues | Brain Penetration | Primary Route of Elimination |

|---|---|---|---|

| Praeruptorin A (Pd-Ia) | Spleen, Heart, Lung | Yes | Metabolism (Hepatic) |

Data compiled from studies on related compounds isolated from Peucedanum praeruptorum. nih.govmdpi.com

Microenvironment Modulation in Preclinical Disease Models

There is a notable absence of direct scientific evidence on how this compound modulates the microenvironment in preclinical disease models. Research has not yet specifically investigated its effects on the complex interplay of cells, cytokines, and extracellular matrix components that constitute the microenvironment in pathologies such as cancer or chronic inflammation.

However, studies on the crude extract of Peucedanum praeruptorum Dunn, from which this compound is derived, offer some preliminary insights into potential microenvironment modulatory activities. The extract has demonstrated anti-inflammatory effects in various preclinical models. scielo.brscielo.br For instance, in rats with myocardial ischemia-reperfusion injury, the extract of P. praeruptorum was shown to reduce the levels of the pro-inflammatory cytokine Interleukin-6 (IL-6). scielo.br In another study, extracts of P. praeruptorum inhibited the release of nitric oxide (NO) and the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. scielo.br

These findings suggest that constituents of P. praeruptorum, which include this compound, can influence the inflammatory microenvironment by downregulating key pro-inflammatory cytokines and mediators. Cytokines like TNF-α and IL-6 are pivotal in recruiting and activating immune cells, and their inhibition can significantly alter the cellular composition and inflammatory tone of the local tissue environment. acs.orgfrontiersin.org The tumor microenvironment (TME) is a complex ecosystem where such inflammatory mediators can play a dual role, either promoting or inhibiting tumor growth. mdpi.comfrontiersin.org By potentially reducing the levels of pro-inflammatory cytokines, this compound could theoretically contribute to a less tumor-permissive microenvironment, although this remains a hypothesis.

Furthermore, some coumarins have been shown to inhibit acetylcholinesterase (AChE). scispace.comresearchgate.netnih.gov While primarily associated with neurological effects, AChE is also involved in modulating inflammation. The cholinergic anti-inflammatory pathway, for instance, can regulate cytokine production. Although the direct effect of this compound on this pathway is unknown, its classification as a coumarin suggests a potential, yet unexplored, avenue for microenvironment modulation.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Praeruptorin A (Pd-Ia) |

| Praeruptorin B |

| Praeruptorin D (PD) |

| Praeruptorin E |

| Interleukin-6 (IL-6) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Nitric Oxide (NO) |

Analytical Methods for Peucedanone Quantification and Metabolic Profiling in Research

Advanced Chromatographic Techniques for Peucedanone and Metabolite Analysis (e.g., LC-MS/MS, GC-MS)

Chromatography, a cornerstone of separation science, is instrumental in isolating this compound and its metabolites from intricate sample mixtures. gsconlinepress.comresearchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most powerful and widely used techniques in this field. researchgate.net When coupled with mass spectrometry (MS), these methods provide unparalleled capabilities for both qualitative and quantitative analysis. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific analytical technique used for detecting and quantifying trace-level compounds in complex samples. measurlabs.com The process begins with the separation of components in a sample via liquid chromatography. measurlabs.com These separated components are then ionized and analyzed by two mass spectrometers in series (tandem mass spectrometry). measurlabs.com This dual analysis allows for the fragmentation of selected ions, providing structural information and enhancing specificity, which is particularly advantageous when analyzing complex biological samples like blood or urine. creative-proteomics.com

In the context of this compound research, LC-MS/MS can be used for:

Pharmacokinetic Studies: To quantify the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems. medpharm.com

Metabolite Identification: To identify and characterize the various metabolites of this compound formed in vivo. bioxpedia.com

Trace Quantification: To measure very low concentrations of this compound and its metabolites in various biological matrices. measurlabs.combioxpedia.com

A typical LC-MS/MS workflow for this compound analysis would involve sample preparation (e.g., extraction from plasma or tissue), chromatographic separation on a suitable column, and detection using a mass spectrometer operating in a specific mode, such as multiple reaction monitoring (MRM) for high sensitivity and specificity. chromatographyonline.comgoogleapis.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. mdpi.com This technique is highly efficient and provides excellent separation for a wide range of compounds. mdpi.com

For this compound analysis, GC-MS can be particularly useful for:

Analysis of Volatile Derivatives: If this compound or its metabolites can be derivatized to increase their volatility. chromatographyonline.com

Headspace Analysis: To analyze volatile compounds in the gas phase above a sample, which can be useful for certain types of matrices. mdpi.comorslabs.com

The choice between LC-MS/MS and GC-MS often depends on the physicochemical properties of this compound and its metabolites, such as their polarity, volatility, and thermal stability. gsconlinepress.com

Interactive Table: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separates compounds in a liquid mobile phase followed by two stages of mass analysis. measurlabs.comcreative-proteomics.com | Separates vaporized compounds in a gaseous mobile phase followed by mass analysis. mdpi.com |

| Analytes | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. measurlabs.combioxpedia.com | Primarily for volatile and semi-volatile compounds, or those that can be derivatized. mdpi.comorslabs.com |

| Sensitivity | Generally offers very high sensitivity and specificity. measurlabs.com | Also provides high sensitivity, especially for volatile analytes. mdpi.com |

| Sample Prep | Often requires sample extraction and clean-up to remove interfering substances. bioxpedia.com | May require derivatization to increase analyte volatility. chromatographyonline.com |

| Applications | Pharmacokinetics, metabolite identification, trace analysis in biological fluids. medpharm.combioxpedia.com | Analysis of essential oils, environmental samples, and derivatized compounds. mdpi.com |

Spectroscopic and Spectrometric Methods for this compound Detection in Complex Matrices

Spectroscopic and spectrometric techniques are indispensable for the detection and structural elucidation of molecules like this compound, especially within complex biological matrices. pageplace.desaylor.org These methods rely on the interaction of electromagnetic radiation with matter to provide information about molecular structure and concentration. saylor.org

Mass Spectrometry (MS):

As a spectrometric method, MS is a powerful tool for determining the molecular weight and elemental composition of a compound. pageplace.de In the context of complex matrices, high-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between compounds with very similar masses, a common challenge in metabolomics. chromatographytoday.com

UV-Visible Spectroscopy:

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. pageplace.de While less specific than MS, it can be a useful and cost-effective method for quantifying a known compound if it possesses a suitable chromophore and is relatively pure or well-separated from other absorbing species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. pageplace.de It is a powerful tool for structural elucidation and can also be used for quantitative analysis, even in complex mixtures. nih.gov

Fluorescence Spectroscopy:

For compounds that fluoresce, this technique offers high sensitivity and selectivity. mdpi.com By measuring the emission of light from an excited molecule, it is possible to detect and quantify the analyte at very low concentrations. mdpi.comrsc.org

The successful application of these methods for this compound detection in complex samples often requires significant sample preparation to minimize interference from the matrix. chromatographyonline.commdpi.com Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to isolate and concentrate the analyte of interest before spectroscopic or spectrometric analysis. chromatographyonline.com

Development of Bioanalytical Assays for this compound Research

The development and validation of robust bioanalytical assays are fundamental for obtaining reliable data in this compound research. researchgate.netinnovareacademics.in A bioanalytical method is a set of procedures used for the quantitative determination of a drug or metabolite in a biological matrix. innovareacademics.in

The development process involves several key stages:

Method Development: This includes selecting the appropriate analytical technique (e.g., LC-MS/MS), optimizing sample preparation procedures, and defining the chromatographic and mass spectrometric conditions. innovareacademics.in The goal is to create a method that is specific, sensitive, accurate, and precise for this compound and its metabolites. researchgate.net

Method Validation: Once developed, the assay must be rigorously validated according to regulatory guidelines to ensure its performance characteristics are well-defined and reliable. researchgate.netru.nl Key validation parameters include:

Specificity and Selectivity: The ability to measure the analyte without interference from other components in the matrix. innovareacademics.in

Accuracy: The closeness of the measured value to the true value. researchgate.net

Precision: The degree of agreement among individual measurements. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. ru.nl

Sample Analysis: The validated method is then applied to the analysis of study samples. ru.nl

Ligand-binding assays, such as enzyme-linked immunosorbent assays (ELISA), represent another class of bioanalytical methods. nih.gov While these are more commonly used for large molecules like proteins, the development of a specific antibody to this compound could, in principle, allow for the creation of a competitive ELISA for its quantification. nih.gov

Isotope Tracing and Metabolic Flux Analysis in this compound Studies